1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea
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Overview
Description
1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Alkylation: The pyrazole derivative is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Urea Formation: Finally, the alkylated pyrazole is reacted with cyclohexyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the urea moiety.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The urea moiety can also form hydrogen bonds with biological molecules, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: This compound shares the brominated pyrazole ring but lacks the propyl and urea groups.
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N’-[(Z)-(4,5-dichloro-2-nitrophenyl)methylene]propanehydrazide: This compound has a similar pyrazole structure but different substituents.
Uniqueness
1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea is unique due to its combination of a brominated pyrazole ring, a propyl chain, and a cyclohexylurea moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .
Properties
Molecular Formula |
C14H23BrN4O |
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Molecular Weight |
343.26 g/mol |
IUPAC Name |
1-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-3-cyclohexylurea |
InChI |
InChI=1S/C14H23BrN4O/c1-11-13(15)10-19(18-11)9-5-8-16-14(20)17-12-6-3-2-4-7-12/h10,12H,2-9H2,1H3,(H2,16,17,20) |
InChI Key |
FJFCDKFROYCMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CCCNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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